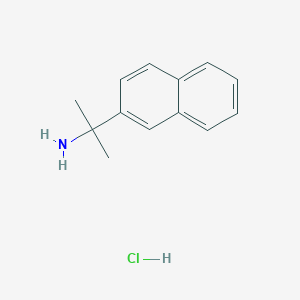

2-(Naphthalen-2-yl)propan-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Naphthalen-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C13H16ClN. It is a hydrochloride salt form of 2-(Naphthalen-2-yl)propan-2-amine, which is characterized by the presence of a naphthalene ring attached to a propan-2-amine group. This compound is used in various scientific research applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)propan-2-amine hydrochloride typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method includes the alkylation of naphthalene with a suitable alkyl halide, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .

Análisis De Reacciones Químicas

Types of Reactions

2-(Naphthalen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted naphthalene compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2-(Naphthalen-2-yl)propan-2-amine hydrochloride serves as a valuable building block for creating more complex molecules. Its role as a reagent in various chemical reactions makes it significant in synthetic chemistry .

Biology

Research has focused on the biological activities of this compound, particularly its interactions with biological molecules. Studies suggest potential effects on neurotransmitter systems, which may have implications in neuropharmacology .

Medicine

The compound is under investigation for its therapeutic properties. Specific research includes its potential as a selective ligand for serotonin receptors, which could lead to new treatments for metabolic disorders and obesity .

Industry

In industrial applications, this compound is used in the production of dyes, pigments, and other chemicals. Its ability to participate in various chemical reactions makes it valuable in developing new materials .

Case Studies and Research Findings

Numerous studies highlight the implications of this compound:

- Cancer Research : Studies indicate that exposure to related compounds has been linked to increased cancer risk among workers in chemical manufacturing environments. For example, cohorts exposed to 2-naphthylamine have shown elevated incidences of bladder cancer .

- Pharmacological Studies : Research on selective serotonin receptor ligands has demonstrated that compounds related to this compound can influence food intake and body weight regulation .

- Toxicological Assessments : Investigations into the metabolic pathways of naphthalene derivatives have revealed that certain metabolites may contribute to toxicological effects observed in occupational exposure scenarios .

Mecanismo De Acción

The mechanism of action of 2-(Naphthalen-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(Naphthalen-2-yl)propan-1-amine hydrochloride

- 2-(1-Naphthyl)propan-2-amine hydrochloride

- 2-Methyl-1-(naphthalen-2-yl)propan-2-amine hydrochloride

Uniqueness

2-(Naphthalen-2-yl)propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its naphthalene ring and amine group combination make it a valuable compound for various research applications, distinguishing it from other similar compounds .

Actividad Biológica

2-(Naphthalen-2-yl)propan-2-amine hydrochloride, also known as naphyrone, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of psychoactive effects and its interaction with monoamine transporters. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a naphthalene ring substituted with a propan-2-amine group. Its molecular formula is C13H15N⋅HCl, and it has a molecular weight of approximately 225.73 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating biological assays.

The primary mechanism of action for this compound involves the inhibition of monoamine transporters, specifically:

- Dopamine Transporter (DAT)

- Norepinephrine Transporter (NET)

- Serotonin Transporter (SERT)

Research indicates that this compound acts as a potent inhibitor of these transporters, leading to increased extracellular concentrations of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that of other psychoactive substances like cocaine and MDMA .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on monoamine uptake at submicromolar concentrations. For instance, binding assays revealed that it effectively inhibits DAT and NET with Ki values below 100 nM .

| Transporter | Ki Value (nM) |

|---|---|

| DAT | <100 |

| NET | <100 |

| SERT | >1000 |

The compound's selectivity for DAT over SERT suggests a profile that may contribute to stimulant-like effects, which are often associated with increased dopamine levels in the brain.

Case Studies

- Neurochemical Profiles : A study assessing various novel psychoactive substances found that this compound was among the most potent inhibitors of monoamine transporters tested. The findings indicated a correlation between transporter inhibition and stimulant-like behavioral effects observed in animal models .

- Behavioral Studies : In animal studies, administration of this compound resulted in increased locomotor activity, similar to the effects seen with traditional stimulants. These behaviors were linked to elevated dopamine levels in the nucleus accumbens .

Safety and Toxicity

While the psychoactive properties of this compound are notable, safety profiles remain under investigation. Preliminary studies suggest potential hepatotoxicity at higher concentrations; however, detailed toxicological assessments are still required to establish safe usage parameters .

Propiedades

IUPAC Name |

2-naphthalen-2-ylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9H,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWPCHJRWWPFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.